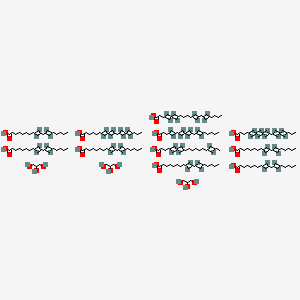
Glycerol, decamer, deca(octadeca-9,12-dienoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycerol, decamer, deca(octadeca-9,12-dienoate) is a complex organic compound that belongs to the class of polyol esters It is derived from glycerol (1,2,3-propanetriol) and contains multiple ester linkages with deca-9,12-octadecadienoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol, decamer, deca(octadeca-9,12-dienoate) typically involves the esterification of glycerol with deca-9,12-octadecadienoic acid. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of Glycerol, decamer, deca(octadeca-9,12-dienoate) involves large-scale esterification processes. The raw materials, glycerol and deca-9,12-octadecadienoic acid, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to purification steps, including distillation and filtration, to obtain the pure ester product. The final product is often characterized by its high purity and consistency, making it suitable for various applications.
化学反応の分析
Types of Reactions
Glycerol, decamer, deca(octadeca-9,12-dienoate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the ester groups to alcohols, resulting in the formation of polyols.
Substitution: The ester groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. The reactions are conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions. The reactions are often carried out in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
Oxidation: Oxidation products include carboxylic acids and aldehydes.
Reduction: Reduction products include polyols and alcohols.
Substitution: Substitution products include new ester derivatives with different functional groups.
科学的研究の応用
Glycerol, decamer, deca(octadeca-9,12-dienoate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound in studies of esterification and transesterification reactions. It is also used in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and its role in lipid metabolism.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery vehicle and its potential anti-inflammatory properties.
Industry: The compound is used in the production of lubricants, surfactants, and emulsifiers. It is also used in the formulation of cosmetics and personal care products.
作用機序
The mechanism of action of Glycerol, decamer, deca(octadeca-9,12-dienoate) involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It can also modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid composition. Additionally, the compound can act as a carrier for other molecules, facilitating their transport across cell membranes.
類似化合物との比較
Glycerol, decamer, deca(octadeca-9,12-dienoate) can be compared with other similar compounds, such as:
Glycerol monoesters: These compounds contain only one ester linkage and have different physical and chemical properties compared to the decamer.
Glycerol diesters: These compounds contain two ester linkages and have intermediate properties between monoesters and decamers.
Polyol esters: These compounds contain multiple ester linkages and have similar properties to the decamer but differ in the number and type of ester groups.
The uniqueness of Glycerol, decamer, deca(octadeca-9,12-dienoate) lies in its multiple ester linkages and its ability to interact with various molecular targets, making it a versatile compound with diverse applications.
特性
CAS番号 |
68900-96-9 |
|---|---|
分子式 |
C210H362O31 |
分子量 |
3383 g/mol |
IUPAC名 |
(4E,6E,12E,15E)-icosa-4,6,12,15-tetraenoic acid;(5E,7E,16E)-nonadeca-5,7,16-trienoic acid;(9E,12E)-octadeca-9,12-dienoic acid;(5E,7E,9E,12E,14E)-octadeca-5,7,9,12,14-pentaenoic acid;(4E,7E,9E,12E)-octadeca-4,7,9,12-tetraenoic acid;(7E,9E,12E,14E)-octadeca-7,9,12,14-tetraenoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C20H32O2.C19H32O2.6C18H32O2.2C18H28O2.C18H26O2.3C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21;9*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*4-1-3(6)2-5/h5-6,8-9,14-17H,2-4,7,10-13,18-19H2,1H3,(H,21,22);3-4,12-15H,2,5-11,16-18H2,1H3,(H,20,21);6*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);6-7,9-12,14-15H,2-5,8,13,16-17H2,1H3,(H,19,20);4-7,9-12H,2-3,8,13-17H2,1H3,(H,19,20);4-7,9-14H,2-3,8,15-17H2,1H3,(H,19,20);3*3-6H,1-2H2/b6-5+,9-8+,15-14+,17-16+;4-3+,13-12+,15-14+;6*7-6+,10-9+;7-6+,10-9+,12-11+,15-14+;5-4+,7-6+,10-9+,12-11+;5-4+,7-6+,10-9+,12-11+,14-13+;;; |
InChIキー |
ATOJISUMSNQBIM-DYXJFOGYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CC=CCC=CCCC(=O)O.CCCCC=CCC=CCCCCC=CC=CCCC(=O)O.CCCC=CC=CCC=CC=CCCCCCC(=O)O.CCCC=CC=CCC=CC=CC=CCCCC(=O)O.CCC=CCCCCCCCC=CC=CCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
異性体SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/CCCCCCCC(=O)O.CCCCC/C=C/C/C=C/C=C/C/C=C/CCC(=O)O.CCCC/C=C/C/C=C/CCCC/C=C/C=C/CCC(=O)O.CCC/C=C/C=C/C/C=C/C=C/CCCCCC(=O)O.CCC/C=C/C=C/C/C=C/C=C/C=C/CCCC(=O)O.CC/C=C/CCCCCCC/C=C/C=C/CCCC(=O)O.C(O)C(O)CO.C(O)C(O)CO.C(O)C(O)CO |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CC=CCC=CCCC(=O)O.CCCCC=CCC=CCCCCC=CC=CCCC(=O)O.CCCC=CC=CCC=CC=CCCCCCC(=O)O.CCCC=CC=CCC=CC=CC=CCCCC(=O)O.CCC=CCCCCCCCC=CC=CCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
Key on ui other cas no. |
68900-96-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















